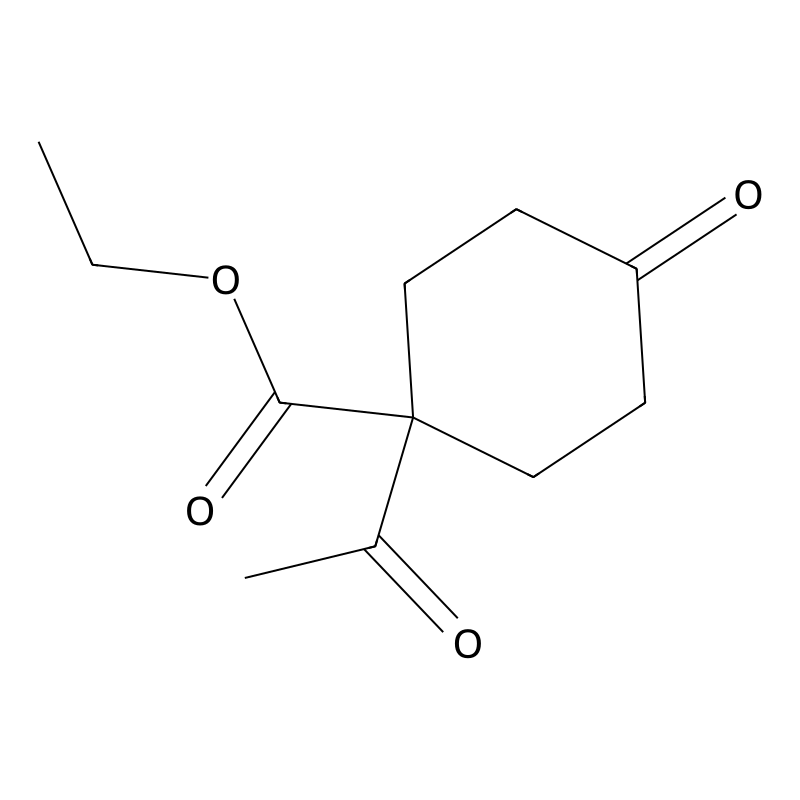

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 1-acetyl-4-oxocyclohexanecarboxylate: is a chemical compound with the molecular formula C11H16O4 . It is typically stored at room temperature and appears as a colorless to yellow sticky oil or semi-solid .

One potential application of this compound is in the field of organic synthesis . A study has shown that it can be used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde for the efficient synthesis of coumarin-3-carboxylate ester . The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

- This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .

- It is also employed in the preparation of dopamine agonists .

- It plays a role in the synthesis of the skeleton of tetracyclic diterpenes .

Organic Synthesis

Pharmaceutical Research

- This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .

- The study involves examining the enzymatic activity of cyclohexanone monooxygenase and its mutants in the presence of this compound .

- It is also employed in the preparation of dopamine agonists .

- Dopamine agonists are a class of drugs that are used in the treatment of conditions like Parkinson’s disease and restless legs syndrome .

- It plays a role in the synthesis of the skeleton of tetracyclic diterpenes .

- Tetracyclic diterpenes are a class of organic compounds that have potential applications in the pharmaceutical industry .

Cyclohexanone Monooxygenase Study

Dopamine Agonists Preparation

Tetracyclic Diterpenes Synthesis

Neuropeptide Y Antagonist Synthesis

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆O₄ and a CAS number of 72653-21-5. This compound features a cyclohexane ring substituted with an acetyl group and a carboxylate ester, contributing to its unique chemical properties. The structure consists of a six-membered carbon ring with various functional groups that enhance its reactivity and potential applications in medicinal chemistry and organic synthesis .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful in synthesizing more complex organic molecules.

- Reduction: The ketone functionality can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions make the compound versatile for synthetic applications in organic chemistry.

Research indicates that ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate exhibits potential biological activities, particularly in the fields of pharmacology. It has been studied for its anti-cancer and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain cellular pathways involved in tumor growth and inflammation, making it a candidate for further investigation in drug development .

Several methods have been proposed for synthesizing ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through the reaction of an acetic acid derivative with cyclohexanone.

- Esterification: The compound can also be synthesized via the esterification of cyclohexane derivatives with acetic anhydride or acetyl chloride in the presence of a base.

- Multi-step Synthesis: A more complex route may involve multiple steps including alkylation and functional group transformations to achieve the desired structure.

These methods highlight the compound's accessibility for synthetic chemists.

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate finds applications primarily in:

- Pharmaceutical Research: Its potential therapeutic properties make it a candidate for drug development, particularly in oncology and inflammation-related conditions.

- Organic Synthesis: Due to its reactive functional groups, it serves as an intermediate in synthesizing more complex organic molecules.

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate shares similarities with several other compounds, particularly those containing cyclohexane rings and carboxylic acid derivatives. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate | Similar structure but different position of acetyl | Potentially different biological activity profile |

| Methyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Methyl group instead of ethyl | Variation in solubility and reactivity |

| Propyl 1-acetyl-4-oxocyclohexane-1-carboxylate | Propyl group instead of ethyl | Altered pharmacokinetics compared to ethyl variant |

The uniqueness of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate lies in its specific substitution pattern on the cyclohexane ring, which influences its reactivity and biological activity compared to these similar compounds.

Molecular Formula, Weight, and Structural Features

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate possesses the molecular formula C₁₁H₁₆O₄ with a molecular weight of 212.24 grams per mole [2] [3]. The compound exhibits a complex structural architecture characterized by a six-membered cyclohexane ring system with multiple functional group substitutions [3].

The structural framework consists of a cyclohexane ring bearing three distinct functional groups: an acetyl group (CH₃CO-) at the 1-position, a ketone functionality at the 4-position (oxo group), and an ethyl carboxylate ester group (-COOC₂H₅) also at the 1-position [3]. The InChI representation of this compound is InChI=1S/C11H16O4/c1-3-15-10(14)11(8(2)12)6-4-9(13)5-7-11/h3-7H2,1-2H3, with the corresponding InChI Key being CBUZTWMDYDHENI-UHFFFAOYSA-N [3].

The SMILES notation for this compound is CCOC(=O)C1(CCC(=O)CC1)C(=O)C, which clearly illustrates the connectivity pattern of the atoms within the molecular structure [3]. The exact mass has been determined to be 212.10485899 Da, with the monoisotopic mass being identical at 212.10485899 Da [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₄ | [2] [3] |

| Molecular Weight | 212.24 g/mol | [2] [3] |

| Exact Mass | 212.10485899 Da | [3] |

| Monoisotopic Mass | 212.10485899 Da | [3] |

| CAS Registry Number | 72653-21-5 | [2] [4] |

Stereochemistry and Conformational Analysis

The molecular structure of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate does not contain any defined stereogenic centers, as indicated by the computed property showing zero defined atom stereocenter count [3]. The compound also exhibits zero undefined atom stereocenter count and zero defined bond stereocenter count, indicating the absence of stereoisomerism in this particular molecular framework [3].

The cyclohexane ring system can adopt different conformational states, with the chair conformation being the most energetically favorable [5]. The presence of substituents at the 1-position (acetyl and carboxylate groups) and the 4-position (ketone) influences the conformational preferences of the ring system [5]. The bulky substituents at carbon-1 create steric interactions that may favor specific conformational arrangements to minimize energy [5].

The rotatable bond count for this compound is four, indicating the presence of multiple conformational degrees of freedom primarily associated with the ethyl ester group and the acetyl substituent [3]. These rotatable bonds allow for various conformational arrangements that can affect the overall molecular geometry and physical properties [5].

Functional Groups and Electronic Effects

Ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate contains three primary functional groups that significantly influence its chemical behavior and electronic properties . The compound features two carbonyl groups: one within the acetyl substituent and another in the carboxylate ester functionality, along with a ketone group at the 4-position of the cyclohexane ring [3].

The hydrogen bond acceptor count is four, corresponding to the four oxygen atoms present in the molecule, while the hydrogen bond donor count is zero, indicating the absence of acidic hydrogen atoms [3]. The topological polar surface area has been calculated to be 60.4 Ų, reflecting the polar nature of the carbonyl-containing functional groups [3].

The electronic effects within this molecule are dominated by the electron-withdrawing nature of the carbonyl groups [6]. The ketone functionality at the 4-position exhibits typical carbonyl electronic characteristics, with the carbon-oxygen double bond showing significant polarization [6]. The ester group at the 1-position displays both inductive electron withdrawal through the electronegative oxygen atom and resonance effects that can influence the overall electron distribution [7].

The XLogP3-AA value of 0.4 indicates moderate lipophilicity, suggesting a balanced hydrophilic-lipophilic character due to the presence of both polar carbonyl groups and the hydrophobic cyclohexane ring system [3].

Physical Properties: Melting Point, Boiling Point, Density, Solubility

The physical properties of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate have been characterized through various experimental measurements and computational predictions [4]. The compound exists as a liquid at room temperature, with a physical state classification as liquid at 20°C [4].

Based on structural analogy with related cyclohexanone derivatives, the boiling point is expected to fall within the range of 150-250°C under standard atmospheric pressure [8] [9]. The density is anticipated to be approximately 1.0-1.1 g/mL at 25°C, similar to other oxocyclohexane carboxylate esters [8] [9].

Solubility characteristics indicate that the compound is likely soluble in common organic solvents such as chloroform, methanol, and ethyl acetate, while exhibiting limited water solubility due to its predominantly hydrophobic character [8] [10]. The moderate XLogP3-AA value of 0.4 supports this solubility profile, suggesting better solubility in polar organic solvents compared to highly nonpolar solvents [3].

| Property | Estimated Value | Basis |

|---|---|---|

| Physical State (20°C) | Liquid | [4] |

| Boiling Point | 150-250°C | Structural analogy [8] [9] |

| Density | 1.0-1.1 g/mL | Structural analogy [8] [9] |

| Water Solubility | Limited | Lipophilicity [3] |

| Organic Solvent Solubility | Good | Polarity considerations [8] [10] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate [11]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [11].

The ethyl ester group displays typical patterns with a quartet around 4.28 parts per million corresponding to the OCH₂ protons and a triplet around 1.31 parts per million for the terminal CH₃ group [11]. The acetyl methyl group appears as a singlet around 2.23 parts per million [11]. The cyclohexane ring protons exhibit complex multipicity patterns between 2.20-2.44 parts per million, reflecting the different chemical environments of the ring carbons [11].

¹³C Nuclear Magnetic Resonance data would be expected to show distinct signals for the carbonyl carbons, with the ketone carbon appearing around 200-210 parts per million, the ester carbonyl around 170-180 parts per million, and the acetyl carbonyl around 200 parts per million [12] [13]. The aliphatic carbon signals would appear in the typical ranges for cyclohexane derivatives [12] [13].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate [14] [6]. The compound exhibits multiple carbonyl stretching frequencies due to the presence of three C=O groups [14] [6].

The ketone carbonyl at the 4-position of the cyclohexane ring is expected to absorb around 1715 cm⁻¹, consistent with six-membered ring ketones [14] [6] [15]. The ester carbonyl group typically appears at a higher frequency around 1730-1740 cm⁻¹ due to the electron-withdrawing effect of the adjacent oxygen atom [7] [16]. The acetyl carbonyl group would absorb in the range of 1710-1720 cm⁻¹ [6].

Additional characteristic absorptions include C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-O ester stretching around 1200-1300 cm⁻¹, and various C-C stretching and bending vibrations in the fingerprint region below 1500 cm⁻¹ [14] [17].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Cyclohexanone C=O | ~1715 | Ketone stretch [14] [6] |

| Ester C=O | 1730-1740 | Ester carbonyl stretch [7] |

| Acetyl C=O | 1710-1720 | Acetyl carbonyl stretch [6] |

| C-H stretch | 2800-3000 | Aliphatic C-H [17] |

| C-O stretch | 1200-1300 | Ester C-O [17] |

Mass Spectrometry

Mass spectrometry provides valuable information about the fragmentation patterns and molecular ion characteristics of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate [18]. The molecular ion peak appears at m/z 212, corresponding to the molecular weight of the compound [18].

Characteristic fragmentation patterns include the loss of the ethyl group (M-29) from the ester functionality, resulting in a fragment at m/z 183 [19]. The loss of the acetyl group (M-43) would produce a fragment at m/z 169 [19]. Additional fragmentations may include the loss of the ethoxy group (M-45) and various ring fragmentations characteristic of cyclohexanone derivatives [19].

The base peak in the mass spectrum is likely to correspond to a stable fragment ion resulting from α-cleavage adjacent to the carbonyl groups [19]. The presence of multiple carbonyl groups provides several sites for fragmentation, leading to a complex fragmentation pattern [19].

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate reveals absorption characteristics associated with the carbonyl chromophores present in the molecule [20]. The isolated carbonyl groups exhibit n→π* transitions typically occurring around 280-300 nanometers [20].

The compound contains three carbonyl groups that can undergo electronic transitions upon ultraviolet irradiation [20]. These transitions involve the promotion of non-bonding electrons on the oxygen atoms to anti-bonding π* orbitals of the C=O bonds [20]. The exact absorption maxima depend on the specific electronic environment of each carbonyl group and potential interactions between them [20].

The molar extinction coefficients for these transitions are typically low, ranging from 10-100 L mol⁻¹ cm⁻¹, characteristic of n→π* transitions in carbonyl compounds [20]. The presence of the cyclohexane ring system and the substitution pattern may cause slight shifts in the absorption wavelengths compared to simple carbonyl compounds [20].

Computational Chemistry and Theoretical Calculations

Computational chemistry methods provide valuable insights into the electronic structure and properties of ethyl 1-acetyl-4-oxocyclohexane-1-carboxylate [21] [22]. Density Functional Theory calculations can be employed to optimize the molecular geometry and predict various molecular properties [21] [22].

The computed complexity value of 283 indicates a moderately complex molecular structure suitable for computational analysis [3]. Geometry optimization calculations using appropriate basis sets would provide information about bond lengths, bond angles, and dihedral angles within the molecule [21] [23].

Electronic structure calculations can reveal the distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are important for understanding chemical reactivity [22]. The presence of multiple carbonyl groups makes this compound an interesting subject for studying electronic effects and orbital interactions [22].

Theoretical calculations of vibrational frequencies can support the interpretation of infrared spectroscopy data, while Nuclear Magnetic Resonance chemical shift predictions can aid in spectral assignment [23] [22]. Thermodynamic properties such as formation enthalpies and reaction energies can also be computed to understand the stability and reactivity of the compound [23] [24].